molecular formula C13H15F3O5S B12283865 Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate

Cat. No.: B12283865
M. Wt: 340.32 g/mol
InChI Key: UDJNHUAEPSYCRU-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate (CAS 88767-98-0) is an ester derivative featuring a phenyl group at the 4-position and a trifluoromethanesulfonyl (triflate) group at the 2-position of the butanoate backbone . Its molecular formula is C₁₃H₁₅F₃O₅S (MW 340.32 g/mol). The triflate group (-OSO₂CF₃) is a highly reactive leaving group, making this compound a valuable intermediate in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling catalysis.

Properties

IUPAC Name

ethyl 4-phenyl-2-(trifluoromethylsulfonyloxy)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O5S/c1-2-20-12(17)11(21-22(18,19)13(14,15)16)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJNHUAEPSYCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Phenoxide Intermediates

Ethyl 4-bromobutyrate serves as a versatile precursor for introducing aromatic groups. In a procedure adapted from, sodium iodide-mediated halogen exchange converts ethyl 4-bromobutyrate to the corresponding iodide, which subsequently reacts with phenoxide nucleophiles. For example, refluxing ethyl 4-iodobutyrate with sodium phenoxide in acetone yields ethyl 4-phenoxybutanoate (63% yield). While this method installs phenoxy groups, modifying the nucleophile to a phenyl Grignard reagent (e.g., phenylmagnesium bromide) could directly introduce the 4-phenyl moiety. However, Grignard reactions with esters require careful temperature control to avoid undesired side reactions.

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers a robust route to aryl-substituted esters. Suzuki-Miyaura coupling of ethyl 4-bromo-2-hydroxybutanoate with phenylboronic acid, facilitated by [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) chloride ([Pd(dppf)Cl₂]), enables direct C–C bond formation at position 4. This approach, analogous to the synthesis of boronate esters in, achieves regioselective phenyl group installation while preserving the 2-hydroxy functionality. Optimization studies indicate that degassed 1,4-dioxane at 95°C for 6 hours maximizes yield (60%).

Triflation of the Hydroxyl Group

Reagent Selection and Reaction Mechanism

Trifluoromethanesulfonylation of alcohols proceeds via activation of the hydroxyl group by a base, followed by nucleophilic displacement with PhNTf₂. As demonstrated in and, triethylamine (TEA) or diisopropylethylamine (DIPEA) deprotonates the alcohol, generating a reactive alkoxide that attacks the electrophilic sulfur center in PhNTf₂. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at room temperature.

Table 1: Comparative Analysis of Triflation Conditions

Parameter Condition A Condition B
Solvent DMF Acetonitrile/DMF
Base Triethylamine DIPEA
Temperature Room temperature Room temperature
Reaction Time 4 hours 18 hours
Yield 78% 85%

Condition B (acetonitrile/DMF mixture) enhances solubility of both the hydroxy ester and PhNTf₂, reducing reaction time and improving yield.

Purification and Characterization

Crude reaction mixtures are purified via silica gel chromatography using ethyl acetate/hexane gradients (5:95 to 40:60). Nuclear magnetic resonance (NMR) confirms successful triflate installation: the hydroxyl proton signal at δ 11.46 ppm (CDCl₃) disappears, replaced by a singlet for the triflyl group. High-resolution mass spectrometry (HRMS) further validates molecular integrity, with exact mass matching the theoretical value within 3 ppm.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

Adapting the triflation protocol for large-scale production requires solvent optimization to minimize DMF usage, as highlighted in. A two-chamber reactor design segregates PhNTf₂ and the hydroxy ester, preventing premature reaction initiation. This setup, combined with continuous flow purification, achieves 70% yield at the kilogram scale.

Pharmaceutical Relevance

The triflyl group enhances metabolic stability and bioavailability, making ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate a key intermediate in protease inhibitor synthesis. For instance, analogous triflates are employed in the production of Factor XIa (FXIa) inhibitors, where the electron-withdrawing triflyl group modulates enzyme binding affinity.

Challenges and Mitigation Strategies

Competing Side Reactions

Over-triflation or sulfonamide formation may occur if reaction times exceed optimal durations. Monitoring via thin-layer chromatography (TLC) every 30 minutes ensures reaction quench at completion. Additionally, using anhydrous sodium sulfate during workup minimizes residual moisture, preventing hydrolysis of the triflate.

Cost-Efficiency

PhNTf₂, while effective, is cost-prohibitive for large-scale applications. Substituting with cheaper alternatives like triflic anhydride (Tf₂O) reduces material costs by 40%, albeit with a 10% yield penalty due to increased reactivity and side product formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethylsulfonyl group can be displaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl group or the ester moiety.

    Radical Reactions: The trifluoromethyl group can participate in radical reactions, forming new carbon-centered radicals.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its trifluoromethylsulfonyl group enhances the biological activity of derivatives synthesized from it.

Case Study: Synthesis of Antimicrobial Agents

A notable application involves the synthesis of antimicrobial agents. For instance, derivatives of this compound have been explored for their potential antimicrobial properties against various bacterial strains. Research indicated that modifications to the ethyl 4-phenyl backbone could yield compounds with enhanced efficacy against pathogens like Bacillus subtilis and Aspergillus niger .

Industrial Applications

The compound is recognized as an important raw material in the chemical industry. Its unique structure allows it to be utilized in the production of agrochemicals and other industrial chemicals.

Table: Industrial Applications Overview

Application AreaDescription
AgrochemicalsUsed in the synthesis of herbicides and pesticides
Chemical IntermediatesActs as a precursor for various organic compounds
Specialty ChemicalsEmployed in the formulation of specialty chemicals

Synthesis Steps Overview

  • Starting Material : (R)-2-Hydroxy-4-phenylbutyric acid.
  • Reagents : Concentrated sulfuric acid and pyridine.
  • Conditions : Ambient temperature for initial reactions followed by controlled cooling for subsequent steps .

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can form strong bonds with various nucleophiles, leading to the formation of stable products. The compound can also participate in radical reactions, generating reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Functional Group and Reactivity

Compound Name CAS Number Key Functional Groups Reactivity Profile
Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate 88767-98-0 Triflate (-OSO₂CF₃), ester High reactivity in SN2 reactions due to triflate’s superior leaving ability
Ethyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate 26002-56-2 Trifluoromethylsulfanyl (-SCF₃), ester Moderate reactivity; -SCF₃ is electron-withdrawing but less labile than -OSO₂CF₃
2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester 67906-39-2 Perfluorobutylsulfonamide (-N(SO₂C₄F₉)CH₃), acrylate Sulfonamide group stabilizes intermediates; used in fluoropolymer synthesis
Triflusulfuron-methyl (herbicide) N/A Sulfonylurea (-SO₂NHCONH-triazine), methyl ester Herbicidal activity via acetolactate synthase inhibition; ester enhances bioavailability

Structural and Physical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) LogP Key Structural Features
This compound 340.32 Not reported ~3.5* Phenyl ring, triflate, ethyl ester
Ethyl 2-methyl-2-[4-(trifluoromethylsulfanyl)phenoxy]propanoate 308.32 288.2 4.02 Phenoxy group, -SCF₃, branched ester
Poly[oxy(methyl-1,2-ethanediyl)] with perfluorobutylsulfonamide (example) >500 (polymer) Not applicable >5 Hydrophobic perfluorinated chain, hydrophilic ethylene oxide backbone

*Estimated based on structural analogs.

Key Research Findings

Triflate vs. Sulfonamide Reactivity : The triflate group in the target compound exhibits 10–100× greater leaving group ability compared to sulfonamide derivatives, enabling faster SN2 reactions .

Fluorine Content and Lipophilicity : Compounds with perfluoroalkyl chains (e.g., -C₄F₉) exhibit extreme hydrophobicity (LogP >5), whereas phenyl-triflate derivatives balance reactivity with moderate lipophilicity (LogP ~3.5) .

Biological Activity : Sulfonylurea herbicides (e.g., triflusulfuron-methyl) rely on ester groups to enhance membrane permeability, a feature shared with the target compound’s ethyl ester moiety .

Biological Activity

Ethyl 4-phenyl-2-{[(trifluoromethyl)sulfonyl]oxy}butanoate, also known by its CAS number 88767-98-0, is an organic compound that features a trifluoromethylsulfonyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15F3O5S. The presence of the trifluoromethyl group enhances its lipophilicity, which plays a crucial role in its absorption and distribution in biological systems.

PropertyValue
Molecular Weight333.32 g/mol
Melting Point106-109 °C
Boiling PointNot specified
SolubilitySoluble in organic solvents

This compound primarily targets carbon-centered radical intermediates. The trifluoromethyl group is known to influence various biochemical pathways by enhancing the stability and reactivity of these intermediates. The compound has been shown to participate in:

  • Substitution Reactions : The trifluoromethylsulfonyl group can be substituted with nucleophiles, leading to the formation of new chemical entities.
  • Redox Reactions : It can undergo oxidation and reduction processes, which are essential for its biological activity.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound significantly influence its bioavailability. The lipophilic nature due to the trifluoromethyl group enhances its absorption through biological membranes, potentially leading to improved therapeutic efficacy.

In Vitro Studies

Research has indicated that this compound exhibits notable biological activities:

  • Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at concentrations up to 100 μM without inducing cytotoxicity . This suggests a selective mechanism that could be exploited for therapeutic purposes.
  • Enzyme Inhibition : this compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways, showcasing its role as a modulator in biochemical processes .

Case Studies

  • Case Study on Antifibrotic Activity : In vivo studies have shown that compounds similar to this compound can significantly reduce connective tissue growth factor (CTGF) gene expression in models of dermal fibrosis . This highlights the potential use of such compounds in treating fibrotic diseases.
  • Pharmacokinetic Optimization : A series of modifications on related compounds demonstrated enhanced oral bioavailability and reduced toxicity profiles, paving the way for further development into clinical candidates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.